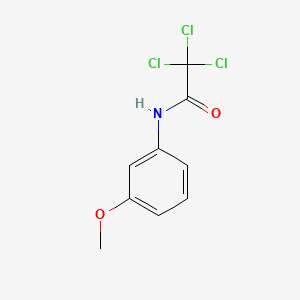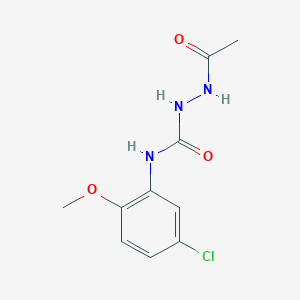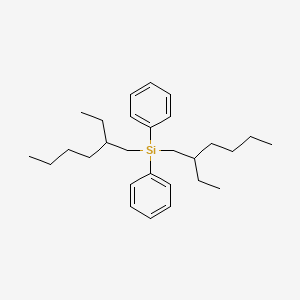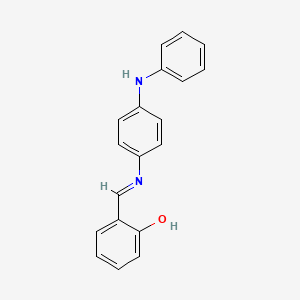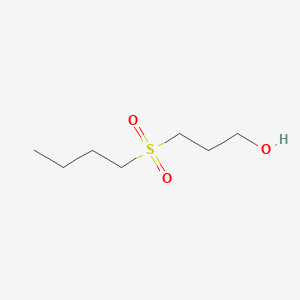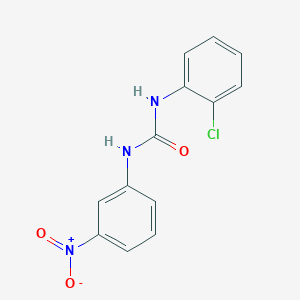![molecular formula C14H17F3N2O B11956863 4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide CAS No. 60464-95-1](/img/structure/B11956863.png)
4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide is an organic compound that belongs to the class of piperidinecarboxamides It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring through a carboxamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide typically involves the reaction of 4-methylpiperidine with 3-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenyl ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mécanisme D'action
The mechanism of action of 4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
- 3-(2-aminoquinazolin-6-yl)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
- (S)-fluoxetine
Uniqueness
4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide is unique due to its specific combination of a piperidine ring and a trifluoromethyl-substituted phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
60464-95-1 |
|---|---|
Formule moléculaire |
C14H17F3N2O |
Poids moléculaire |
286.29 g/mol |
Nom IUPAC |
4-methyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C14H17F3N2O/c1-10-5-7-19(8-6-10)13(20)18-12-4-2-3-11(9-12)14(15,16)17/h2-4,9-10H,5-8H2,1H3,(H,18,20) |
Clé InChI |
WDGIBEQSJQSBMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



